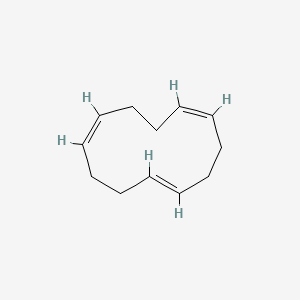cis,cis,trans-1,5,9-Cyclododecatriene
CAS No.: 2765-29-9
Cat. No.: VC8464517
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2765-29-9 |
|---|---|
| Molecular Formula | C12H18 |
| Molecular Weight | 162.27 g/mol |
| IUPAC Name | (1Z,5E,9Z)-cyclododeca-1,5,9-triene |
| Standard InChI | InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7-,10-8+ |
| Standard InChI Key | ZOLLIQAKMYWTBR-UHFFFAOYSA-N |
| SMILES | C1CC=CCCC=CCCC=C1 |
| Canonical SMILES | C1CC=CCCC=CCCC=C1 |
| Boiling Point | 447.8 °F at 760 mm Hg (USCG, 1999) 240.0 °C 240 °C at 101.3 kPa |
| Colorform | Colorless Liquid |
| Flash Point | 160 °F (USCG, 1999) 88 °C closed cup |
| Melting Point | -0.4 °F (USCG, 1999) -9.25 °C -17 °C |
Introduction
Structural and Physical Properties
cis,cis,trans-1,5,9-Cyclododecatriene belongs to the family of cyclododecatrienes, which are 12-membered cyclic hydrocarbons with three double bonds. The compound’s molecular weight is 162.27 g/mol, and it exists as a colorless liquid at room temperature with a characteristic terpene-like odor . Key physical properties include a boiling point of 504.2 K (231.05°C), as documented by the National Institute of Standards and Technology (NIST) .
Table 1: Physical Properties of cis,cis,trans-1,5,9-Cyclododecatriene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ | |
| Molecular Weight | 162.27 g/mol | |
| Boiling Point | 504.2 K (231.05°C) | |
| CAS Registry Number | 2765-29-9 |
The compound’s stereochemistry significantly influences its reactivity. Unlike its isomers (e.g., all-trans or all-cis configurations), the cis,cis,trans arrangement introduces strain and asymmetry, enabling selective reactions at specific double bonds .
Synthesis and Industrial Production
The industrial synthesis of cis,cis,trans-1,5,9-cyclododecatriene primarily involves the cyclotrimerization of butadiene (C₄H₆). This process employs a Ziegler-Natta-type catalyst system, typically composed of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as triethylaluminum (Al(C₂H₅)₃) . Under optimized conditions, this method achieves yields exceeding 97%, with the reaction proceeding via a coordination-insertion mechanism that ensures regioselectivity .
Table 2: Synthetic Conditions for cis,cis,trans-1,5,9-Cyclododecatriene
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Butadiene | |
| Catalyst System | TiCl₄/Al(C₂H₅)₃ | |
| Temperature | 50–100°C | |
| Yield | 97.8% |
Industrial production scales this process to thousands of metric tons annually, driven by demand for nylon-12, a polymer derived from cyclododecanone—a downstream product of this compound.
Industrial and Scientific Applications
Polymer Industry
cis,cis,trans-1,5,9-Cyclododecatriene is a key intermediate in nylon-12 production. Oxidation to cyclododecanone, followed by further processing to laurolactam and polymerization, yields nylon-12—a material prized for its flexibility, chemical resistance, and use in automotive fuel lines.
Specialty Chemicals
The compound’s derivatives, such as dodecanedioic acid (HOOC-(CH₂)₁₀-COOH), are utilized in high-performance polyesters and adhesives.
Research Applications
In academia, the compound serves as a model system for studying strain in medium-sized rings and stereoselective transformations. Its conformational dynamics, as elucidated by Rawdah and El Faer , provide insights into the behavior of cyclic polyenes in catalysis and materials science.
Comparison with Isomers
The cis,cis,trans isomer exhibits distinct properties compared to other cyclododecatriene isomers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume